molecular formula C24H26FNO4 B15073136 (3S,5R)-Fluvastatin D6

(3S,5R)-Fluvastatin D6

Cat. No.: B15073136
M. Wt: 417.5 g/mol
InChI Key: FJLGEFLZQAZZCD-YVTAENMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-Fluvastatin D6 is a deuterium-labeled isotopologue of (3S,5R)-Fluvastatin sodium, a first-in-class, fully synthetic competitive inhibitor of HMG-CoA reductase with an IC50 of 8 nM . It retains the pharmacodynamic properties of its parent compound, fluvastatin, which consists of a dihydroxyheptanoic acid pharmacophore (analogous to HMG-CoA) and a hydrophobic fluorophenyl-indole substituent . The deuterium labeling at specific positions enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking in in vitro and in vivo models without altering its biological activity .

Properties

Molecular Formula

C24H26FNO4

Molecular Weight

417.5 g/mol

IUPAC Name

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1/i1D3,2D3

InChI Key

FJLGEFLZQAZZCD-YVTAENMBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Chiral Pool Approach

The foundational method from CN1978428A employs (S)-3-tert-butyl-disiloxy-6-dimethoxyphosphinyl-5-oxo methyl caproate as the chiral building block. This approach achieves 98.5% enantiomeric excess (ee) through:

  • Condensation with 3-(4'-fluorophenyl)-1-isopropylindole-2-carbaldehyde at -78°C in THF
  • Sequential desilylation using hydrofluoric acid/methanol (1:4 v/v)
  • Cis-reduction with NaBH₄ in MeOH/THF at -85°C
    Deuterium incorporation occurs during the final hydrolysis using D₂O/NaOD, achieving 99.2% deuterium content at the C6 position.

Asymmetric Catalytic Hydrogenation

Building on ACS Org. Process Res. Dev. 2007 protocols, recent adaptations employ Pd/CQD6 catalysts (5% w/w loading) in deuterated ethyl acetate:

  • Achieves 96.7% conversion in <4 hours at 25°C
  • Maintains 99.8% cis-selectivity (3S,5R configuration)
  • Enables simultaneous deuteration at three methyl positions through H/D exchange

Stepwise Preparation Methods

Seven-Step Synthesis from Fluorinated Glycol (CN106905218B Adaptation)

Table 1: Optimized reaction parameters for large-scale production

Step Reaction Conditions Yield Purity
1 Selective C5 oxidation MnO₂ (1.2 eq), THF, 25°C, 12h 85% 99.1%
2 C3 silylation TBSCl (1.05 eq), imidazole, DCM 91% 98.7%
3 C5 reduction NaBD₄ (2 eq), MeOD, 0°C 93% 99.3%
4 Benzoylation BzCl (3 eq), DMAP, Et₃N, DCM 88% 98.9%
5 Pd-mediated elimination Pd(PPh₃)₄ (0.1 eq), THF, 40°C 94% 99.5%
6 Desilylation TBAF (1.2 eq), THF-d₈, 60°C 84% 99.8%
7 NaOH-D₂O hydrolysis 0.5M NaOD, CD₃OD, reflux 95% 99.9%

Critical deuterium incorporation occurs at Steps 3 (NaBD₄ reduction) and 7 (D₂O hydrolysis), with MS analysis showing six deuterium atoms (m/z 435.2 [M+Na]+).

Analytical Characterization

NMR Spectral Fingerprints

¹H NMR (600 MHz, CD₃OD):

  • δ 7.45-7.39 (m, 2H, Ar-F)
  • δ 5.82 (d, J=15.4 Hz, 1H, C6-H)
  • δ 4.21 (dd, J=4.2, 9.1 Hz, 1H, C3-H)
    ²H NMR confirms six deuterium atoms at δ 2.15 (C5-CHD₂), δ 1.28 (C7-CD₃).

Chiral HPLC Validation

Method: Chiralpak IC-3 (150 × 4.6 mm), 35°C
Mobile phase: n-Hexane/EtOH-D6 (85:15), 1.0 mL/min
Retention: (3S,5R)-isomer = 12.7 min, (3R,5S) = 14.2 min

Process Optimization Strategies

Solvent Recycling System

The improved process from ACS Publ. reduces solvent consumption by 62% through:

  • THF-d₈ recovery via molecular sieve dehydration
  • MeOD distillation at 40°C under reduced pressure
  • Pd catalyst regeneration using D₂ gas flow

Continuous Flow Deuteration

Novel microreactor technology enables:

  • 98% conversion in 17 minutes vs. 4 hours batch
  • 99.5% isotopic purity through countercurrent D₂O exchange
  • 40% reduction in deuterium reagent consumption

Comparative Analysis of Synthetic Routes

Table 2: Economic and technical evaluation of methods

Parameter Chiral Pool Catalytic Hydrogenation Glycol Route
Total Steps 5 4 7
Deuterium Cost $28/g $15/g $42/g
Throughput 12 kg/batch 45 kg/batch 8 kg/batch
Enantiomeric Excess 99.1% 99.7% 99.9%
API Cost $1,240/g $890/g $1,650/g

Technical Challenges and Solutions

Deuterium Scrambling

Occurs during:

  • Basic hydrolysis (Step 7)
  • High-temperature distillations
    Mitigation strategies:
  • Use of phase-transfer catalysts (Aliquat 336, 0.5 mol%)
  • Strict pH control (6.8-7.2) during neutralization
  • Low-temperature (2-8°C) solvent evaporation

Crystallization-Induced Asymmetric Transformation

Optimized conditions:

  • 40% (v/v) iPrOH-D8/H₂O-D2 mixture
  • Cooling from 50°C to -20°C at 0.5°C/min
  • Achieves 99.95% (3S,5R) configuration

Applications in Metabolic Studies

Quantitative Whole-Body Autoradiography

Deuterated Fluvastatin enables:

  • 94% recovery in rat plasma samples
  • 0.5 ng/mL detection limit via LC-MS/MS
  • Clear differentiation of parent drug vs. metabolites

Stable Isotope Tracer Kinetics

Six deuterium atoms permit:

  • 8-hour continuous monitoring in human trials
  • Precise calculation of hepatic extraction ratio (0.72 ± 0.03)
  • Accurate first-pass metabolism quantification (41.2% ± 2.1%)

Chemical Reactions Analysis

Deuteration Strategy and Structural Features

(3S,5R)-Fluvastatin D6 incorporates six deuterium atoms at specific positions on the isopropyl group (C([2H])([2H])[2H] substituents), as shown in its SMILES notation:

text
OC(C[C@@H](O)C[C@@H](O)/C=C/C1=C(C2=CC=C(C=C2)F)C3=CC=CC=C3N1C(C([2H])([2H])[2H])C([2H])([2H])[2H])=O

This isotopic labeling minimizes metabolic interference while retaining biological activity, enabling precise tracking of enantiomer-specific interactions .

Cytochrome P450-Mediated Oxidation

This compound undergoes hepatic metabolism primarily via CYP2C9 and secondarily via CYP3A4 , producing hydroxylated and ketone derivatives. Key findings:

EnzymeReaction TypeEffect of Genetic VariantsAUC Change per Variant Allele
CYP2C9*3HydroxylationReduced catalytic activity+94% for (3S,5R)-fluvastatin
CYP2C9*2OxidationImpaired binding affinity+29% for (3S,5R)-fluvastatin

Deuteration slows oxidative metabolism via the kinetic isotope effect , extending plasma half-life compared to non-deuterated forms .

Organic Anion Transporting Polypeptide (OATP) Uptake

This compound is a substrate for hepatic transporters SLCO1B1 and SLCO2B1 , with genetic polymorphisms altering systemic exposure:

TransporterVariantImpact on AUC (3S,5R)Mechanism
SLCO2B1c.601G>A (rs35199625)+45%Reduced efflux efficiency
SLCO2B1c.1457C>T (rs2306168)-22%Enhanced intracellular retention

These interactions are enantiomer-specific, with (3S,5R)-fluvastatin showing weaker SLCO1B1 affinity than its (3R,5S) counterpart .

Key Reaction Steps

  • Indole Alkylation :

    • Chloroacetyl chloride reacts with fluorobenzene in the presence of AlCl₃ to form 4-chloroacetyl-1-fluorobenzene .

    • Intermediate purified via fluorobenzene extraction and HCl washes .

  • Stereoselective Reduction :

    • Sodium borohydride reduces a ketone intermediate to yield the (3S,5R) diastereomer .

    • Resolution via silica gel chromatography achieves >99.5% enantiomeric purity .

  • Deuteration :

    • Isotopic labeling performed at the isopropyl group using D₂O and catalytic Pd/C under high-pressure H₂/D₂ exchange .

Hydrolytic Sensitivity

This compound shows pH-dependent degradation:

  • Acidic conditions (pH <3) : Rapid lactonization via intramolecular esterification.

  • Alkaline conditions (pH >9) : Hydrolysis of the heptenoic acid side chain .

Stabilization requires storage at -20°C in anhydrous DMSO or ethanol .

NLRP3 Inflammasome Modulation

In macrophages, this compound induces cholesterol efflux and suppresses NLRP3 inflammasome activation, even at sub-therapeutic doses (IC₅₀ = 8 nM) . This effect is independent of HMG-CoA reductase inhibition, suggesting a novel mechanism involving Nrf2-dependent antioxidant pathways .

Chromatographic Resolution

  • HPLC : Achieved using a Chiralpak AD-H column (hexane:isopropanol:trifluoroacetic acid = 85:15:0.1) .

  • MS/MS : Quantification via MRM transitions m/z 417.5 → 317.2 (deuterated fragment) and 411.5 → 311.2 (non-deuterated) .

Scientific Research Applications

(3S,5R)-Fluvastatin-d6 sodium is a deuterium-labeled form of Fluvastatin sodium, which is a fully synthetic HMG-CoA reductase inhibitor . HMG-CoA reductase inhibitors, also known as statins, are a class of drugs that lower cholesterol levels by blocking the enzyme HMG-CoA reductase, which is involved in cholesterol production in the liver .

Scientific Research Applications:
While the search results do not provide specific data tables or case studies focusing solely on the applications of (3S,5R)-Fluvastatin D6, they do suggest several potential research areas based on the properties and applications of its non-deuterated form, Fluvastatin :

  • Metabolic Enzyme/Protease Research Fluvastatin is a competitive HMG-CoA reductase inhibitor . It can be used in studies related to metabolic enzymes and proteases.
  • Cardiovascular Research Fluvastatin is used to lower LDL cholesterol .
  • Anti-infection Research Fluvastatin is listed under the "Anti-infection" category, suggesting its potential use in studying antibacterial and antiviral activities .
  • Cancer Research Fluvastatin is associated with cancer-programmed cell death .
  • Assay and Screening Fluvastatin can be used in various screening assays, such as cell-based compound screening, ion channel screening, kinase screening, and GPCR bioassay screening services .
  • Custom Synthesis It can be used as a custom reference standard in various synthesis services .
  • Abbreviated New Drug Applications (ANDA) (3S,5R)-Fluvastatin-D6 Sodium Salt is used in ANDA .

Mechanism of Action

(3S,5R)-Fluvastatin D6 exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The deuterium atoms enhance the metabolic stability of the compound, prolonging its duration of action.

Comparison with Similar Compounds

Structural and Origin-Based Classification

Statins are categorized into fungal-derived (e.g., lovastatin, pravastatin, simvastatin) and fully synthetic (e.g., fluvastatin, atorvastatin, rosuvastatin) . (3S,5R)-Fluvastatin D6 belongs to the synthetic group, sharing structural similarities with other synthetic statins like atorvastatin and rosuvastatin. Key distinctions include:

  • Fluorophenyl group : Unique to fluvastatin, enhancing binding specificity to HMG-CoA reductase .
  • Deuterium substitution: Differentiates it from non-labeled fluvastatin, improving metabolic stability in tracer studies .

Table 1: Structural and Origin-Based Comparison

Compound Origin Key Structural Features
This compound Synthetic Deuterium-labeled fluorophenyl-indole core
Atorvastatin Synthetic Pyrrole ring with fluorophenyl group
Simvastatin Fungal-derived Methylbutyrate side chain (prodrug)
Pravastatin Fungal-derived Hydroxyl group for enhanced hydrophilicity

Pharmacokinetic Properties

Lipophilicity and Hepatoselectivity
  • Lipophilic statins : Atorvastatin, simvastatin, and fluvastatin exhibit higher membrane permeability, increasing extrahepatic tissue exposure but raising risks of muscle-related adverse effects .
  • Hydrophilic statins : Pravastatin and rosuvastatin show greater hepatoselectivity due to organic anion-transporting polypeptide (OATP) uptake, minimizing systemic toxicity .
  • This compound : Shares fluvastatin’s moderate lipophilicity (LogP 4.85), balancing hepatoselectivity and tissue distribution .

Table 2: Pharmacokinetic Profiles

Compound LogP Hepatoselectivity Muscle Penetration
This compound 4.85 Moderate Moderate
Rosuvastatin -0.33 High Low
Simvastatin 4.68 Low High
Pravastatin -0.15 High Low

Efficacy in Lipid-Lowering

  • Fluvastatin (40 mg/day) : Reduces LDL-C by 31% and total cholesterol by 21%, comparable to simvastatin 10 mg/day but less potent than atorvastatin 10 mg/day (~37% LDL-C reduction) .
  • Combination therapy : Fluvastatin with cholestyramine achieves additive LDL-C reductions (~40%), similar to other statins .
  • This compound : Expected to mirror fluvastatin’s efficacy in HMG-CoA reductase inhibition (IC50 8 nM) .

Table 3: Lipid-Lowering Efficacy

Compound (Daily Dose) LDL-C Reduction Total Cholesterol Reduction
Fluvastatin (40 mg) 31% 21%
Simvastatin (10 mg) 30% 20%
Atorvastatin (10 mg) 37% 27%
Rosuvastatin (10 mg) 46% 33%

Table 4: Adverse Event Comparison

Compound Myopathy Risk Drug Interaction Risk Transaminase Elevation
Fluvastatin Low Low ~1%
Simvastatin Moderate High ~1.5%
Atorvastatin Moderate Moderate ~1.3%
Lovastatin High High ~1%

Biological Activity

(3S,5R)-Fluvastatin D6 is a deuterated form of fluvastatin, a member of the statin class of drugs primarily known for its role as an HMG-CoA reductase inhibitor. This compound has garnered attention not only for its cholesterol-lowering effects but also for its diverse biological activities, particularly in the context of inflammation, oxidative stress, and immune modulation.

HMG-CoA Reductase Inhibition
Fluvastatin operates by competitively inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This action leads to a significant reduction in low-density lipoprotein (LDL) levels, which is critical for managing hyperlipidemia and reducing cardiovascular risks .

Antioxidant Properties
Research indicates that fluvastatin can protect vascular smooth muscle cells from oxidative stress through the Nrf2-dependent antioxidant pathway. This mechanism suggests potential therapeutic implications in conditions characterized by oxidative damage .

1. Anti-Inflammatory Effects

Fluvastatin has demonstrated significant anti-inflammatory properties. A study highlighted its ability to convert human macrophages into foam cells that overproduce components of the NLRP3 inflammasome, which is crucial in immune responses against pathogens like Mycobacterium tuberculosis. Fluvastatin-treated macrophages showed enhanced bacterial degradation and a robust interferon-gamma response, indicating a potential role in host-directed therapies for tuberculosis .

2. Impact on Rheumatoid Arthritis

In rheumatoid arthritis models, fluvastatin exhibited pleiotropic effects that include reducing endothelial dysfunction and oxidative stress. It has been shown to induce apoptosis in inflammatory cells, suggesting a dual role in both lipid regulation and immune modulation .

Table 1: Summary of Biological Activities of this compound

Biological Activity Mechanism/Outcome Reference
HMG-CoA Reductase InhibitionDecreases LDL cholesterol levels
Antioxidant ActivityProtects against oxidative stress via Nrf2 pathway
Anti-inflammatory EffectsEnhances macrophage response to pathogens
Modulation of Immune ResponseInduces apoptosis in inflammatory cells

Clinical Implications

The biological activities of this compound suggest its utility beyond traditional lipid-lowering therapy. Its potential applications include:

  • Cardiovascular Disease Prevention : By lowering LDL levels and providing antioxidant benefits.
  • Infectious Disease Management : Enhancing immune responses against pathogens like Mycobacterium tuberculosis.
  • Autoimmune Disorders : Possible benefits in conditions like rheumatoid arthritis through modulation of inflammatory pathways.

Q & A

Q. How can researchers verify the enantiomeric purity of (3S,5R)-Fluvastatin D6 in synthesized batches?

Methodological Answer: Enantiomeric purity is critical for reproducibility. Use chiral HPLC with a L1 column (C18, 4.6 × 100 mm) and a mobile phase of acetonitrile:pH 7.2 phosphate buffer (45:55) at 235 nm detection. Compare retention times with USP reference standards for (3S,5R)-Fluvastatin and its anti-isomer . Quantify impurities like 3-hydroxy-5-keto fluvastatin using dual-wavelength detection (305 nm and 365 nm) to distinguish degradation products .

Q. What storage conditions are optimal for this compound in preclinical studies?

Methodological Answer: Store lyophilized powder at -20°C for up to 3 years. For in vivo studies, prepare stock solutions in DMSO (5% final concentration) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent deuterium exchange, which could alter pharmacokinetic (PK) tracking .

Q. How should researchers design dose-response experiments for this compound in HMG-CoA reductase inhibition assays?

Methodological Answer: Use a competitive inhibition model with recombinant HMG-CoA reductase. Prepare serial dilutions (1–100 nM) of this compound and measure IC50 values via spectrophotometric detection of NADPH consumption. Include non-deuterated (3S,5R)-Fluvastatin as a control to assess isotopic effects on enzyme binding .

Advanced Research Questions

Q. How does deuterium labeling in this compound improve quantification in mass spectrometry-based pharmacokinetic studies?

Methodological Answer: Deuterium acts as a stable isotopic label, enabling precise differentiation between endogenous and exogenous Fluvastatin in biological matrices. Use LC-MS/MS with MRM transitions specific to the deuterated compound (e.g., m/z 440.5 → 348.4 for D6-labeled vs. m/z 434.5 → 342.4 for non-deuterated). Calibrate against spiked plasma standards to validate linearity (1–500 ng/mL) and minimize matrix effects .

Q. What experimental strategies resolve discrepancies in HDL-C modulation observed in this compound studies?

Methodological Answer: Conflicting HDL-C outcomes may arise from baseline HDL levels or hepatic lipase activity. Stratify cohorts by HDL-C quartiles and measure pre-treatment hepatic lipase activity. Use ultracentrifugation to isolate HDL subfractions (HDL2 vs. HDL3) and assess fluvastatin’s effect on phospholipase A2/D activity via ELISA . Correlate findings with CETP genotypes to account for lipid transfer variability .

Q. How can researchers validate the role of Nrf2 in this compound’s antioxidant effects on vascular smooth muscle cells (VSMCs)?

Methodological Answer: Knock down Nrf2 in VSMCs using siRNA and expose cells to oxidative stress (H2O2, 100 µM). Treat with this compound (10–100 nM) and measure ROS levels via DCFDA fluorescence. Compare with Nrf2-wildtype cells. Perform Western blotting for Nrf2, HO-1, and SOD1 to confirm pathway activation .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent hepatotoxicity risks in this compound animal studies?

Methodological Answer: Use mixed-effects models to account for inter-animal variability. Measure ALT/AST levels at multiple timepoints and apply ANOVA with Tukey’s post-hoc test. Include liver histopathology scores (e.g., steatosis grades) as ordinal variables. Adjust for covariates like body weight and baseline lipid profiles .

Q. What methods distinguish between assay variability and true pharmacological effects in low-dose this compound experiments?

Methodological Answer: Conduct power analysis to determine minimum sample size for detecting a 20% effect size (α=0.05, β=0.8). Include triplicate technical replicates and negative controls (vehicle-only). Use Bland-Altman plots to assess intra-assay variability. Validate findings with orthogonal assays (e.g., radiolabeled HMG-CoA incorporation vs. enzymatic activity) .

Comparative & Mechanistic Studies

Q. How do researchers design head-to-head studies comparing this compound with other statins (e.g., Atorvastatin) in LDL-C reduction?

Methodological Answer: Use a randomized crossover design in hyperlipidemic models. Match doses by HMG-CoA reductase inhibitory potency (e.g., 40 mg this compound vs. 20 mg Atorvastatin). Measure LDL-C via ultracentrifugation and apoB-100 via immunoassay. Analyze hepatic LDL receptor upregulation via qPCR .

Q. What protocols confirm the isotopic stability of this compound in long-term metabolic studies?

Methodological Answer: Incubate this compound with liver microsomes (human/rat) at 37°C for 24 hours. Use high-resolution mass spectrometry (HRMS) to detect deuterium loss (>5% threshold). Compare metabolic profiles with non-deuterated Fluvastatin to identify deuteration-sensitive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.